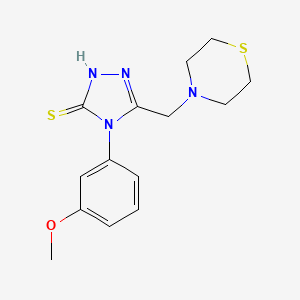
N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPPC is a piperazine derivative that has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to possess a wide range of biological activities, making it a promising candidate for therapeutic applications. One of the most significant applications of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is in the field of antimicrobial research. Studies have shown that N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide exhibits potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
In addition to its antimicrobial activity, N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to possess antitumor properties. Studies have demonstrated that N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Furthermore, N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a novel anticancer agent.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in bacterial and cancer cell growth. Studies have shown that N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide inhibits the activity of DNA gyrase, an enzyme involved in DNA replication in bacteria. In cancer cells, N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of several key signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. Furthermore, N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is its potent antimicrobial and antitumor activity, which makes it a promising candidate for therapeutic applications. Furthermore, N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments.
However, one of the limitations of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is its limited solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, which could lead to the development of more potent and selective compounds.
Furthermore, research could focus on the development of novel formulations of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide that improve its solubility and bioavailability. Finally, research could explore the potential of N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide as a synergistic agent in combination with other antimicrobial or anticancer agents, which could enhance its therapeutic potential.
Synthesemethoden
N-cyclopropyl-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can be synthesized through a multi-step process that involves the reaction of 2-chloropyrimidine with cyclopropylamine, followed by the reaction of the resulting intermediate with 1-piperazinecarbothioamide. The final product is obtained through purification and isolation steps, which yield a white crystalline powder with a high degree of purity.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5S/c18-12(15-10-2-3-10)17-8-6-16(7-9-17)11-13-4-1-5-14-11/h1,4-5,10H,2-3,6-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYIHLXHCCMXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(pyrimidin-2-yl)piperazine-1-carbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)
![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)

![3-[(4-methylphenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5876171.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5876185.png)

![2-[4-(4-ethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5876194.png)
![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)

![2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5876225.png)
